Allatostatin 1

Juvenile hormone inhibition Corpora allata bioassay Neuropeptide potency

Allatostatin 1 (AST-1), also designated Type A Allatostatin I or Dippu-AST 1, is a tridecapeptide amide neuropeptide with the sequence Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂, originally isolated from the brain of the viviparous cockroach Diploptera punctata. It belongs to the FGLa-type (cockroach-type) allatostatin family characterized by a conserved C-terminal FGL-amide motif, and functions as a potent inhibitor of juvenile hormone (JH) biosynthesis in insect corpora allata.

Molecular Formula C61H94N18O16
Molecular Weight 1335.5 g/mol
CAS No. 110119-33-0
Cat. No. B217852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllatostatin 1
CAS110119-33-0
SynonymsADPJHI
Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2
alanyl-prolyl-seryl-glycyl-alanyl-glutaminyl-arginyl-leucyl-tyrosyl-glycyl-phenylalanyl-glycyl-leucinamide
allantostatin I
allatinhibin
allatohibin
allatostatin 1
allatostatin, Diploptera puncta, juvenile hormone inhibitor
APSGAQRLYGFGL-amide
ASAL
Molecular FormulaC61H94N18O16
Molecular Weight1335.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N
InChIInChI=1S/C61H94N18O16/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
InChIKeySDAFHXYVWUEZIJ-LRHNFOCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Allatostatin 1 (CAS 110119-33-0): A Type-A Insect Neuropeptide for Juvenile Hormone Inhibition Studies


Allatostatin 1 (AST-1), also designated Type A Allatostatin I or Dippu-AST 1, is a tridecapeptide amide neuropeptide with the sequence Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂, originally isolated from the brain of the viviparous cockroach Diploptera punctata [1]. It belongs to the FGLa-type (cockroach-type) allatostatin family characterized by a conserved C-terminal FGL-amide motif, and functions as a potent inhibitor of juvenile hormone (JH) biosynthesis in insect corpora allata [2]. As the prototypical and most extensively characterized member of this neuropeptide family, Allatostatin 1 serves as the reference standard against which novel allatostatin analogs and peptidomimetics are benchmarked in both basic insect endocrinology research and applied pest management development programs.

Allatostatin 1 (CAS 110119-33-0): Why In-Class Analogs Are Not Interchangeable


Type-A allatostatins comprise a family of structurally related neuropeptides that share a conserved C-terminal FGL-amide motif, yet individual members exhibit substantial and quantifiable differences in biological potency, species-specific receptor activation profiles, and physiological-stage-dependent efficacy that preclude simple interchangeability. The primary sequences of Allatostatins 1-4 differ in N-terminal address regions and peptide length (8-13 residues), which directly influence receptor binding affinity and functional potency in both homologous (D. punctata) and heterologous (P. americana) systems [1]. Critically, Allatostatin 1 demonstrates ~70-fold greater potency than Allatostatin 3 in the standard D. punctata JH inhibition assay [2], and displays distinct, stage-dependent activity patterns in P. americana that differ fundamentally from those of Allatostatin 4 [3]. Consequently, substituting one allatostatin for another without empirical validation introduces uncontrolled experimental variability and may invalidate comparative physiological, pharmacological, or pest-control efficacy conclusions.

Allatostatin 1 (CAS 110119-33-0): Quantitative Differentiation Evidence Versus Closest Analogs


Allatostatin 1 Demonstrates ~70-Fold Higher Potency than Allatostatin 3 in Homologous D. punctata JH Inhibition Assay

In the original isolation and characterization study, Allatostatin 1 achieved >40% inhibition of juvenile hormone biosynthesis by corpora allata from virgin female Diploptera punctata at a concentration of 10⁻⁹ M, whereas Allatostatin 3 required a substantially higher concentration of 7 × 10⁻⁷ M to achieve comparable inhibition [1]. This represents an approximate 700-fold difference in the concentration required to elicit the same threshold effect.

Juvenile hormone inhibition Corpora allata bioassay Neuropeptide potency

Allatostatin 1 Exhibits ~10-Fold Greater Potency than Allatostatins 2 and 4 in Homologous D. punctata Assay

The original characterization study established that Allatostatin 1 achieved >40% inhibition of juvenile hormone synthesis at 10⁻⁹ M, whereas Allatostatins 2 and 4 required a 10-fold higher concentration of 10⁻⁸ M to produce equivalent inhibition in the same experimental system [1]. This potency hierarchy (AST-1 > AST-2 ≈ AST-4 > AST-3) has been consistently reproduced in subsequent studies and forms the basis for selecting AST-1 as the gold-standard reference compound.

Juvenile hormone inhibition Corpora allata bioassay Neuropeptide potency

Allatostatin 1 Exhibits Stage-Specific Activity in Heterologous P. americana System Distinct from Allatostatin 4

In a comparative study using Periplaneta americana corpora allata, Allatostatin 1 and Allatostatin 4 displayed markedly different efficacy profiles across reproductive stages. Throughout the reproductive cycle, Allatostatin 1 never exceeded 25% inhibition of JH synthesis at any stage tested. In contrast, Allatostatin 4 produced moderate inhibition (33-71%) early in the cycle and highly significant inhibition (81-97%) toward the end of maximal oocyte growth when endogenous JH synthesis naturally declines [1]. This differential efficacy pattern indicates that these two closely related allatostatins engage distinct receptor populations or signaling mechanisms in this heterologous species.

Species specificity Heterologous bioassay Stage-dependent efficacy

Allatostatin 1 Receptor Shows Evolutionary Divergence from Mammalian Galanin/Somatostatin GPCRs with Species-Specific Binding Determinants

Type-A allatostatin receptors (AstA-R) belong to the rhodopsin-class GPCR family and cluster phylogenetically with vertebrate somatostatin, galanin, and kisspeptin receptors, yet exhibit sufficient sequence divergence to confer insect-specific signaling [1]. Structure-activity relationship studies have established that the C-terminal pentapeptide Y/FXFGLa (where X = A, N, G, or S) represents the minimum sequence required for JH inhibition activity [2]. However, the N-terminal address region, which differs among allatostatin subtypes, modulates receptor binding specificity and potency in a species-dependent manner, as demonstrated by the differential responsiveness of P. americana receptors to AST-1 versus AST-4 [3].

Receptor selectivity GPCR pharmacology Species specificity

Allatostatin 1 Serves as Structural Scaffold for Analog Development with Quantified Activity Improvements Over Native Pentapeptide Core

SAR studies have established that the C-terminal pentapeptide (Tyr-Xaa-Phe-Gly-Leu-NH₂) of Allatostatin 1 represents the minimal active core, exhibiting an IC₅₀ of 0.13 μM for JH biosynthesis inhibition in D. punctata corpora allata [1]. Peptidomimetic modifications to this core structure have yielded analogs with improved potency; analog I demonstrated an IC₅₀ of 0.09 μM, representing a ~1.4-fold enhancement over the native pentapeptide [1]. Additional SAR investigations revealed that longer linker modifications and bulkier N-terminal substituents can further increase activity [2], and 3D-QSAR modeling of 48 AST analogs has provided a predictive framework for rational analog design [3].

Peptidomimetic design Structure-activity relationship Insect growth regulator

Allatostatin 1 Lacks In Vivo Efficacy Limitations That Drive Analog Development But Remains Essential In Vitro Reference Standard

Native allatostatins, including Allatostatin 1, exhibit robust in vitro inhibition of JH biosynthesis but are limited for direct pest-control applications by rapid in vivo degradation by peptidases, poor cuticular absorption, and high production costs [1]. These intrinsic limitations have motivated extensive analog development programs yielding nonpeptide AST analogues with improved properties; for instance, nonpeptide analogues S1 and S3 demonstrated larvicidal activity following oral administration with IC₅₀ values of 0.020 mg/g and 0.0016 mg/g, respectively [2]. However, Allatostatin 1 remains the indispensable in vitro reference standard against which all novel analogs are validated for target engagement and potency.

In vitro standard Analog validation Pest control development

Allatostatin 1 (CAS 110119-33-0): Validated Research and Industrial Application Scenarios


Positive Control for Insect Corpora Allata In Vitro Bioassays and Receptor Activation Studies

Allatostatin 1 is the optimal positive control compound for in vitro bioassays measuring juvenile hormone biosynthesis inhibition by isolated corpora allata from Diploptera punctata and related cockroach species. At 10⁻⁹ M, it produces robust (>40%) and reversible JH synthesis inhibition, providing a sensitive benchmark for evaluating novel analogs, screening peptide libraries, or validating receptor activation in heterologous expression systems [1]. Its well-characterized potency and reversibility make it the preferred reference standard for establishing assay sensitivity and reproducibility across experimental replicates.

Reference Standard for Structure-Activity Relationship (SAR) and Peptidomimetic Development Programs

In medicinal chemistry and agrochemical development programs targeting insect growth regulators, Allatostatin 1 serves as the native structural template against which the potency of synthetic analogs and peptidomimetics is quantitatively benchmarked. The C-terminal pentapeptide core (IC₅₀ = 0.13 μM) provides the baseline activity reference, and any novel analog must demonstrate measurable potency relative to this standard in the D. punctata CA bioassay to be considered a valid AstA receptor agonist [2]. This application is essential for industrial R&D groups developing next-generation insect-specific JH biosynthesis inhibitors for pest management.

Cross-Species Comparative Pharmacology for Insect Neuropeptide Receptor Characterization

Allatostatin 1 exhibits species-specific and reproductive-stage-dependent activity patterns that make it uniquely valuable for dissecting receptor pharmacology across insect taxa. In Periplaneta americana, AST-1 produces ≤25% JH inhibition at all reproductive stages, whereas AST-4 produces 81-97% inhibition in late-cycle females [3]. This differential efficacy profile enables researchers to probe the molecular determinants of receptor subtype selectivity, tissue-specific expression patterns, and evolutionary conservation of allatostatin signaling pathways. AST-1 is therefore essential for comparative endocrinology studies investigating receptor-ligand coevolution across insect orders.

Structural Template for Computational Modeling and 3D-QSAR Studies

The well-defined structure of Allatostatin 1, combined with extensive SAR data on its N-terminal address region and C-terminal message domain, makes it the preferred molecular template for receptor-based 3D-QSAR modeling and computational docking studies. Research groups have successfully employed AST-1 as the scaffold for developing predictive pharmacophore models encompassing 48 AST analogs [4], enabling rational design of improved peptidomimetics with enhanced potency and metabolic stability. Procurement of authentic Allatostatin 1 enables validation of computational predictions through empirical bioassay correlation.

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